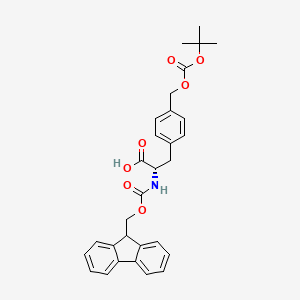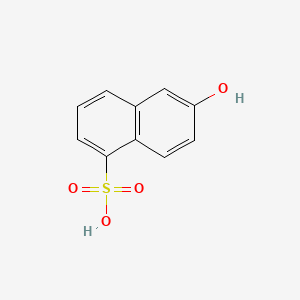
Fmoc-L-phe(4-ch2-O-Boc)
Descripción general
Descripción
Fmoc-L-phenylalanine(4-ch2-O-Boc): is a derivative of L-phenylalanine, an essential amino acid. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a tert-butoxycarbonyl (Boc) group at the para position of the phenyl ring. These modifications make it a valuable intermediate in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production typically involves automated peptide synthesizers that use Fmoc-L-phenylalanine(4-ch2-O-Boc) as a building block in SPPS. The process is highly efficient and scalable, allowing for the production of large quantities of peptides with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions at the para position of the phenyl ring.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in DMF.
Boc Deprotection: 95% TFA in dichloromethane (DCM).
Major Products:
Fmoc Deprotection: L-phenylalanine with a free amine group.
Boc Deprotection: L-phenylalanine with a free hydroxymethyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Medicine:
Industry:
Mecanismo De Acción
The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino and hydroxyl groups, respectively, during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, while the Boc group is removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparación Con Compuestos Similares
Fmoc-L-phenylalanine: Lacks the Boc protection at the para position.
Boc-L-phenylalanine: Lacks the Fmoc protection at the N-terminus.
Uniqueness: Fmoc-L-phenylalanine(4-ch2-O-Boc) is unique in that it combines both Fmoc and Boc protections, making it highly versatile for use in SPPS. This dual protection allows for greater control over the synthesis process, reducing the risk of side reactions and improving the overall yield and purity of the final peptide product .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO7/c1-30(2,3)38-29(35)37-17-20-14-12-19(13-15-20)16-26(27(32)33)31-28(34)36-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,34)(H,32,33)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMAZNYUHWBPAM-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)OCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzimidazo[1,2-a]quinoline](/img/structure/B3368101.png)




